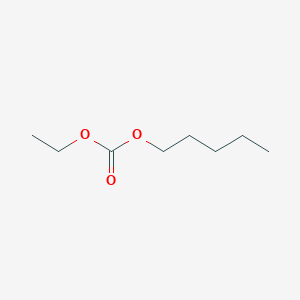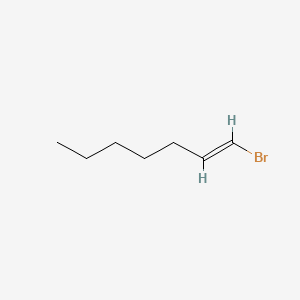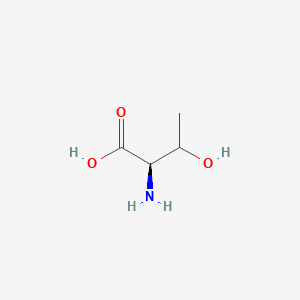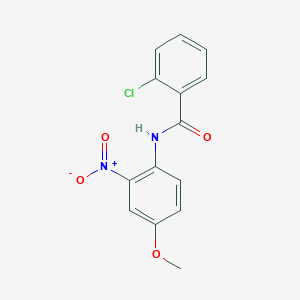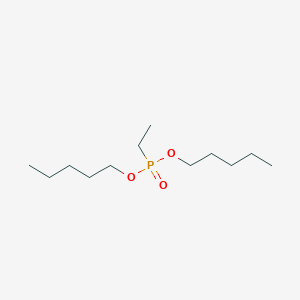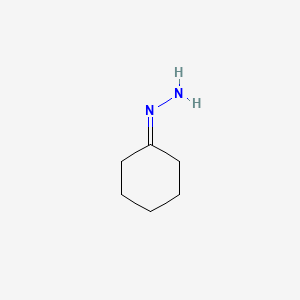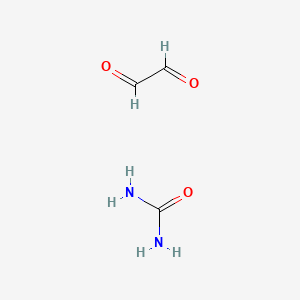![molecular formula C28H26O6 B14153669 (R)-4,4'-([1,1'-binaphthalene]-2,2'-diylbis(oxy))dibutyric acid CAS No. 900815-71-6](/img/structure/B14153669.png)
(R)-4,4'-([1,1'-binaphthalene]-2,2'-diylbis(oxy))dibutyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Bi[2-(3-carboxypropoxy)naphthalene] is a complex organic compound that belongs to the family of binaphthyl derivatives. These compounds are known for their unique structural properties, which include two naphthalene rings connected by a single bond. The presence of carboxypropoxy groups adds to the compound’s versatility, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bi[2-(3-carboxypropoxy)naphthalene] typically involves the following steps:
Starting Materials: The synthesis begins with 2-naphthol and 3-bromopropionic acid.
Formation of Intermediate: 2-naphthol undergoes a reaction with 3-bromopropionic acid in the presence of a base such as potassium carbonate to form 2-(3-carboxypropoxy)naphthalene.
Coupling Reaction: The intermediate is then subjected to an oxidative coupling reaction using an oxidizing agent like iron(III) chloride to form 1,1’-Bi[2-(3-carboxypropoxy)naphthalene].
Industrial Production Methods
In an industrial setting, the production of 1,1’-Bi[2-(3-carboxypropoxy)naphthalene] can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis systems can be employed to enhance yield and purity.
化学反応の分析
Types of Reactions
1,1’-Bi[2-(3-carboxypropoxy)naphthalene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and alkylated derivatives.
科学的研究の応用
1,1’-Bi[2-(3-carboxypropoxy)naphthalene] has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential as a drug delivery agent and in the development of therapeutic compounds.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 1,1’-Bi[2-(3-carboxypropoxy)naphthalene] involves its interaction with molecular targets such as enzymes and receptors. The carboxypropoxy groups facilitate binding to active sites, while the naphthalene rings provide structural stability. The compound can modulate biochemical pathways by influencing enzyme activity and receptor signaling.
類似化合物との比較
Similar Compounds
1,1’-Bi-2-naphthol: Known for its use in asymmetric catalysis.
2,2’-Dihydroxy-1,1’-binaphthyl: Utilized in chiral recognition processes.
1,1’-Binaphthyl-2,2’-diamine: Employed in the synthesis of chiral ligands.
Uniqueness
1,1’-Bi[2-(3-carboxypropoxy)naphthalene] stands out due to its unique combination of carboxypropoxy groups and binaphthyl structure. This combination enhances its solubility, reactivity, and binding affinity, making it more versatile compared to other binaphthyl derivatives.
特性
CAS番号 |
900815-71-6 |
|---|---|
分子式 |
C28H26O6 |
分子量 |
458.5 g/mol |
IUPAC名 |
4-[1-[2-(3-carboxypropoxy)naphthalen-1-yl]naphthalen-2-yl]oxybutanoic acid |
InChI |
InChI=1S/C28H26O6/c29-25(30)11-5-17-33-23-15-13-19-7-1-3-9-21(19)27(23)28-22-10-4-2-8-20(22)14-16-24(28)34-18-6-12-26(31)32/h1-4,7-10,13-16H,5-6,11-12,17-18H2,(H,29,30)(H,31,32) |
InChIキー |
ZPMRPRZSXZMTIX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OCCCC(=O)O)OCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14153592.png)
![4-acetyl-N-[4-(furan-2-yl)butan-2-yl]-N-methylbenzenesulfonamide](/img/structure/B14153594.png)


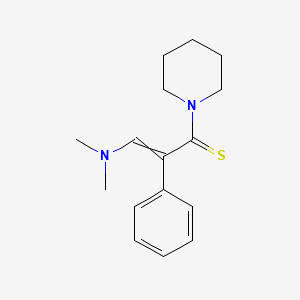
![2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-3-hydroxyquinazolin-4(3H)-one](/img/structure/B14153628.png)
